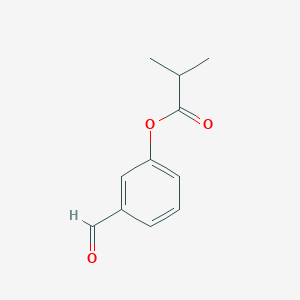

3-Formylphenyl 2-methylpropanoate

Description

3-Formylphenyl 2-methylpropanoate is an ester derived from 3-formylphenol (meta-substituted benzaldehyde) and 2-methylpropanoic acid (isobutyric acid). Its molecular structure features a formyl group (–CHO) at the meta position of the phenyl ring and an isobutyrate ester group (–OCOC(CH₃)₂). This combination confers unique physicochemical properties, including moderate polarity due to the aromatic formyl group and the hydrophobic isobutyrate chain. These analogs are valued for their volatility, diverse aroma profiles, and roles in natural product chemistry .

Propriétés

IUPAC Name |

(3-formylphenyl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRQCZCRIGRNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

3-Formylphenyl 2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 3-Formylphenyl 2-methylpropanoate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of 2-Methylpropanoate Esters

Structural and Functional Differences

- The aromatic ring may stabilize the molecule, influencing its longevity in fragrance formulations.

- Ethyl 2-methylpropanoate: A simple ester with high volatility, contributing to immediate fruity notes in mangoes and other fruits. Its low molecular weight enhances diffusion in air .

- 3-Methylbut-2-enyl 2-methylpropanoate: The prenyl group (3-methylbut-2-enyl) introduces steric bulk and conjugated double bonds, which may enhance stability and modify aroma toward spicy nuances, as observed in Brazilian hops .

- 2-Phenylpropyl 2-methylpropanoate: The phenylpropyl group adds significant hydrophobicity, favoring use in long-lasting floral fragrances. Its higher molecular weight may delay evaporation in formulations .

Aroma and Application Profiles

- Ethyl 2-methylpropanoate is critical in mango aroma, with odor activity values (OAVs) correlating with fruit ripeness. Its threshold in air is low (~1–10 ppb), making it potent even at trace concentrations .

- 3-Methylbut-2-enyl 2-methylpropanoate distinguishes Brazilian hops by imparting a "fruity-spicy" contrast to American varieties dominated by herbal/citrus terpenes .

- 2-Phenylpropyl 2-methylpropanoate is a commercial fragrance ingredient, often blended with other esters to enhance floral bouquets. Its stability under storage conditions is noted in industry reports .

- 3-Formylphenyl 2-methylpropanoate is hypothesized to exhibit aldehydic notes (similar to benzaldehyde) with floral undertones, though empirical odor threshold data are lacking. Its formyl group may also participate in Schiff base formation, altering scent profiles over time.

Analytical and Stability Considerations

- Retention and Ionization Behavior: Ethyl 2-methylpropanoate and similar esters form protonated dimers in mass spectrometry, detectable via GC-MS. Retention times vary with molecular weight and polarity; for example, ethyl 2-methylpropanoate elutes earlier than phenylpropyl analogs .

- Stability: The formyl group in 3-formylphenyl 2-methylpropanoate may render it susceptible to oxidation, unlike saturated esters like ethyl 2-methylpropanoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.